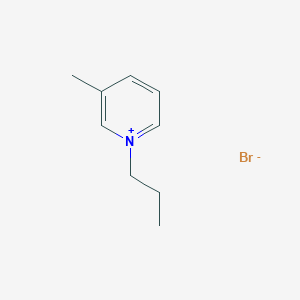

1-Propyl-3-methylpyridinium bromide

Description

1-Propyl-3-methylpyridinium bromide (CAS RN: 67021-55-0) is an ionic liquid belonging to the pyridinium bromide family. Its molecular formula is C₉H₁₄BrN, with a molecular weight of 216.11 g/mol . Structurally, it consists of a pyridinium cation substituted with a methyl group at the 3-position and a propyl chain at the 1-position, paired with a bromide anion. This compound is commercially available at 99% purity in 25 g (¥27,000) and 100 g (¥49,000) quantities, primarily marketed for research and industrial applications such as catalysis, electrolytes, or solvent systems . Its melting point is reported as 106 °C , indicating suitability for high-temperature processes.

Properties

IUPAC Name |

3-methyl-1-propylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACCFPBDMPFAD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 3-picoline attacks the electrophilic carbon of 1-bromopropane. A molar excess of 1-bromopropane (1–5%) is typically employed to ensure complete conversion of 3-picoline. The exothermic nature of the reaction necessitates controlled heating to maintain temperatures between 70°C and 80°C, preventing side reactions such as oligomerization or decomposition.

Optimized Protocol

A representative procedure involves charging a reactor with 3-picoline and gradually adding 1-bromopropane while heating to 80°C. The mixture is stirred until completion (6–12 hours), yielding a liquid product that is combined directly with water to form an aqueous solution of 1-propyl-3-methylpyridinium bromide. This method avoids isolating the compound in solid form, which is critical for industrial applications requiring aqueous electrolytes.

Solvent-Assisted Alkylation in Toluene

While solvent-free methods dominate recent literature, traditional approaches using toluene as a solvent persist in laboratory settings. Although these methods are less environmentally favorable, they offer precise control over reaction kinetics, particularly for small-scale syntheses.

Procedure and Yield

In a typical setup, 3-picoline and 1-bromopropane are refluxed in toluene at 60°C for 12–24 hours under inert atmosphere. The homogeneous solution is concentrated under vacuum, and the resulting solid is purified via recrystallization from ethanol or acetone. Yields exceeding 95% have been reported, though the need for solvent removal and solid handling limits scalability.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Industrial-Scale Production Considerations

Patent data emphasizes the industrial viability of solvent-free synthesis, particularly for electrochemical applications where aqueous formulations are preferred. The direct combination of the liquid reaction product with water eliminates energy-intensive drying steps, reducing production costs by approximately 30% compared to traditional methods . Furthermore, the absence of organic solvents aligns with green chemistry principles, making this approach compliant with stringent environmental regulations.

Chemical Reactions Analysis

1-Propyl-3-methylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include silver salts of the desired anion.

Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.

Hydrogen Bonding: The compound can form hydrogen bonds with other molecules, influencing its solubility and reactivity.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis reactions with silver nitrate would yield 1-Propyl-3-methylpyridinium nitrate .

Scientific Research Applications

Electrochemical Applications

Electrolyte Additive in Zinc-Bromine Batteries

3-MPrPy is utilized as an additive in zinc-bromine flow batteries, enhancing the performance of the electrolyte solutions. The compound helps stabilize the electrolyte and improve the efficiency of bromine generation during electrochemical reactions. Specifically, it has been shown to facilitate the formation of a clear aqueous solution that maintains high concentrations of active species, which is critical for battery performance .

Mechanism of Action

The mechanism by which 3-MPrPy enhances battery performance involves its ability to form complexes with bromine and zinc ions, thereby increasing their solubility and mobility within the electrolyte. This leads to improved charge/discharge cycles and overall efficiency of the battery system .

Material Science Applications

Nanocellulose Production

Recent studies have indicated that 3-MPrPy can be effectively used in the production of nanocellulose from cellulose fibers. The ionic liquid acts as a solvent that facilitates the breakdown of cellulose into nanofibers, which can then be utilized in various applications such as composites, coatings, and biomedical materials .

Comparative Studies

In comparative studies with other ionic liquids, 3-MPrPy demonstrated superior performance in terms of yield and quality of nanocellulose produced. The use of 3-MPrPy allowed for a more efficient extraction process while maintaining the integrity of cellulose .

Toxicological Studies

Biocompatibility Assessment

Research has focused on assessing the toxicity profiles of 3-MPrPy compared to other ionic liquids. It was found that 3-MPrPy exhibits lower toxicity levels in aquatic environments, making it a more environmentally friendly option for industrial applications .

Toxicity Testing Results

In toxicity assays using Vibrio fischeri, 3-MPrPy showed higher EC50 values compared to imidazolium-based ionic liquids, indicating lower acute toxicity. This characteristic is crucial for its application in processes where environmental impact is a concern .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electrochemistry | Additive in zinc-bromine batteries | Enhances efficiency and stability |

| Material Science | Nanocellulose production | High yield and quality |

| Toxicology | Biocompatibility assessments | Lower toxicity compared to alternatives |

| Synthesis | Solvent-free synthesis | Simplified processing |

Mechanism of Action

The mechanism of action of 1-Propyl-3-methylpyridinium bromide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell death. In electrochemical applications, its high ionic conductivity facilitates the efficient transfer of ions, improving the performance of batteries and supercapacitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 1-Propyl-2-methylpyridinium Bromide

The positional isomer 1-propyl-2-methylpyridinium bromide (CAS RN: 5411-09-6) differs in the methyl group placement (2-position vs. 3-position). Key distinctions include:

- Thermal Stability : Both isomers share similar molecular weights (216.11 g/mol), but positional isomerism may influence melting points and solubility due to altered cation-anion interactions.

- Commercial Availability : The 2-methyl isomer is priced comparably (¥27,000/25 g and ¥49,000/100 g) but is less commonly referenced in industrial catalogs compared to the 3-methyl derivative .

Same Cation, Different Anion: 1-Propyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide

Replacing the bromide anion with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) yields 1-propyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide (CAS RN: 817575-06-7). Key differences include:

- Molecular Weight : The [Tf₂N]⁻ derivative has a higher molecular weight (416.36 g/mol ) due to the larger anion .

- Physical State : Bromide-based ionic liquids typically have higher melting points (e.g., 106 °C for the bromide vs. likely sub-ambient melting points for [Tf₂N]⁻ salts), making the latter more suitable as room-temperature ionic liquids (RTILs) .

- Applications : Bromide salts are often used in synthesis and catalysis, whereas [Tf₂N]⁻ salts are preferred for electrochemical applications (e.g., batteries) due to lower viscosity and enhanced thermal stability .

Comparison with Other Bromide-Based Compounds

Neuromuscular Blocking Agents: Rocuronium Bromide and Vecuronium Bromide

While unrelated structurally, rocuronium bromide and vecuronium bromide (quaternary ammonium bromides) highlight the diverse roles of bromide salts. These compounds are used clinically to induce muscle relaxation during anesthesia, contrasting sharply with 1-propyl-3-methylpyridinium bromide’s industrial applications .

Neutral Brominated Pyridines: 2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine (CAS RN: 3430-17-9) is a neutral brominated aromatic compound (C₆H₆BrN) used as a synthetic intermediate. Unlike ionic liquids, it lacks charged species, limiting its utility in electrolyte systems but expanding its role in organic synthesis .

Data Tables

Table 1: Structural and Commercial Comparison

| Compound Name | CAS RN | Molecular Formula | Purity | Price (100 g) | Key Applications |

|---|---|---|---|---|---|

| 1-Propyl-3-methylpyridinium bromide | 67021-55-0 | C₉H₁₄BrN | 99% | ¥49,000 | Catalysis, electrolytes |

| 1-Propyl-2-methylpyridinium bromide | 5411-09-6 | C₉H₁₄BrN | 99% | ¥49,000 | Research |

| 1-Propyl-3-methylpyridinium [Tf₂N]⁻ | 817575-06-7 | C₁₁H₁₄F₆N₂O₄S₂ | 99% | ¥49,000 | Electrochemistry |

Table 2: Physical Properties

| Compound Name | Melting Point (°C) | Conductivity (30 °C) | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Propyl-3-methylpyridinium bromide | 106 | Not reported | 216.11 |

| 1-Propyl-2-methylpyridinium bromide | Not reported | 1.53 mS/cm | 216.11 |

| 1-Propyl-3-methylpyridinium [Tf₂N]⁻ | Likely <25 | Not reported | 416.36 |

Q & A

Basic: What are the recommended synthetic protocols for 1-propyl-3-methylpyridinium bromide, and how is purity validated?

Answer:

The synthesis typically involves quaternization of 3-methylpyridine with 1-bromopropane under controlled conditions. Purity (≥99%) is achieved via recrystallization in polar solvents and characterized using nuclear magnetic resonance (NMR) spectroscopy and ion chromatography. Conductivity measurements (1.53 mS/cm at 30°C) and melting point determination (106°C) further validate physicochemical consistency .

Advanced: How does alkyl chain length in pyridinium-based ionic liquids affect their thermophysical and catalytic properties?

Answer:

Comparative studies with analogues like N-hexylpyridinium bromide () show that longer alkyl chains reduce polarity, lowering conductivity and increasing hydrophobicity. For 1-propyl-3-methylpyridinium bromide, the shorter propyl chain balances solubility in polar solvents and miscibility with organic phases, making it suitable for biphasic catalysis. Melting points inversely correlate with chain flexibility (e.g., 106°C for propyl vs. lower values for longer chains) .

Basic: What analytical methods are robust for quantifying residual bromide ions in ionic liquid formulations?

Answer:

Capillary electrophoresis with UV detection, optimized using statistical experimental design (e.g., resolution of chloride/bromide peaks via buffer co-ion selection), is effective. Ion chromatography and automated fluorescein methods also provide reliable quantification, with recovery rates ≥95% for bromide concentrations as low as 0.015 mg/L .

Advanced: How can 1-propyl-3-methylpyridinium bromide enhance transition metal catalyst recovery in biphasic systems?

Answer:

Its ionic nature and low vapor pressure enable biphasic separation with organic products, simplifying catalyst recycling. For example, in hydrogenation or cross-coupling reactions, the ionic liquid phase retains the metal catalyst (e.g., Pd or Ru complexes), while the product is extracted into the organic phase. This method reduces catalyst leaching (<1 ppm) and improves turnover numbers .

Advanced: What computational approaches predict interactions between 1-propyl-3-methylpyridinium bromide and biomolecules?

Answer:

Molecular dynamics (MD) simulations using force fields parameterized for ionic liquids (e.g., OPLS-AA) model interactions with proteins or DNA. Studies on similar compounds () reveal that the cation’s alkyl chain and bromide counterion modulate hydrogen bonding and electrostatic interactions, affecting biomolecule stability. Density functional theory (DFT) further elucidates charge distribution and reactivity .

Basic: What are the key stability considerations for storing 1-propyl-3-methylpyridinium bromide?

Answer:

Store under inert atmosphere (N₂/Ar) at 4°C to prevent hygroscopic degradation. Prolonged exposure to moisture can hydrolyze the bromide ion, forming acidic byproducts. Thermal stability tests (TGA/DSC) indicate decomposition onset at ~250°C, making it suitable for reactions below this threshold .

Advanced: How does isotopic labeling (e.g., deuterated analogues) aid in mechanistic studies of ionic liquid behavior?

Answer:

Deuterated variants (e.g., n-tetradecyl-d29-trimethylammonium bromide in ) enable tracking via NMR or mass spectrometry. For 1-propyl-3-methylpyridinium bromide, deuteration at the propyl or methyl group could clarify solvent dynamics in catalytic systems or diffusion mechanisms in membranes .

Basic: What spectroscopic techniques resolve structural ambiguities in pyridinium-based ionic liquids?

Answer:

¹H/¹³C NMR confirms cation structure (e.g., propyl chain integration ratio and methyl group position). IR spectroscopy identifies bromide counterion interactions (broad bands ~800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (216.11 g/mol) and isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.